molecular formula C9H14N2O B2437945 1-(4-Aminobutyl)-1,2-dihydropyridin-2-one CAS No. 1016685-12-3

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one

Cat. No.: B2437945
CAS No.: 1016685-12-3
M. Wt: 166.224
InChI Key: YKOYFXSPKGVQSV-UHFFFAOYSA-N
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Description

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • A study by Koley et al. (2015) describes a regioselective synthesis of 4-amino-1,2-dihydropyridines, highlighting their role as excellent precursors for synthetic renovations due to the presence of nitrile and amino groups (Koley et al., 2015).
  • Sharma and Singh (2017) review the significance of dihydropyridines in pharmaceutical research, noting their role in generating drug molecules and natural products such as alkaloids (Sharma & Singh, 2017).

Pharmacological and Biological Applications

  • Joshi (2015) investigated dihydropyridine derivatives for their antimicrobial activities, emphasizing their potential in pharmacology (Joshi, 2015).
  • Evdokimov et al. (2006) developed medicinal scaffolds based on 1,4-dihydropyridines, underscoring their diverse therapeutic applications including anti-inflammatory properties (Evdokimov et al., 2006).
  • Khedkar and Auti (2020) highlight the broad spectrum of biological and pharmacological actions of 1,4-dihydropyridines, including neuroprotection and antihypertensive effects (Khedkar & Auti, 2020).

Synthetic Chemistry and Green Chemistry

  • Mu et al. (2021) describe the synthesis of chiral 1,2-dihydropyridines using green chemistry approaches, highlighting their importance in pharmaceuticals (Mu et al., 2021).
  • Borgarelli et al. (2022) discuss the synthesis of dihydropyridine derivatives and their utility in organic synthesis, particularly as hydrogen transfer reagents (Borgarelli et al., 2022).

Biophysical Research

  • Aydın et al. (2013) studied gamma irradiated amino acids and 1,4-dihydropyridines, using electron spin resonance techniques to investigate the induced free radicals (Aydın et al., 2013).
  • Xue et al. (2021) designed a fluorescent probe based on 1,4-dihydropyridines for detecting CN-, showcasing its application in optical activity and fluorescence (Xue et al., 2021).

Mechanism of Action

Target of Action

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one, also known as Agmatine , exerts modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It interacts with several receptors, including nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .

Mode of Action

Agmatine is capable of exerting its modulatory actions simultaneously at multiple targets . It has been found to inhibit the release of insulin and glucagon . It also inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .

Biochemical Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

The exact pharmacokinetics of Agmatine is still being investigated . Isotopic labeling of agmatine has emerged as a powerful approach to study metabolism-related biological processes, when used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry . This isotopologue of Agmatine can be very helpful to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo .

Action Environment

It’s known that agmatine can exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease

Biochemical Analysis

Biochemical Properties

Agmatine can modify neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It is formed by the transfer of the 4-aminobutyl moiety from the polyamine spermidine to form an intermediate, deoxyhypusine [N ε - (4-aminobutyl)lysine] residue . This deoxyhypusine residue is hydroxylated by deoxyhypusine hydroxylase (DOHH) to generate hypusinated eIF5A .

Cellular Effects

Agmatine has a variety of biochemical properties. It can influence cell function by modifying neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It has been reported that agmatine is formed in the bovine brain and displaces clonidine by binding to α-2-adrenergic and imidazoline receptors . They also state that agmatine may act as a neurotransmitter .

Molecular Mechanism

Agmatine exerts its effects at the molecular level through several mechanisms. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, which plays a vital role in synaptic plasticity . As an agonist of imidazoline receptors, Agmatine can influence the monoaminergic system, which is involved in several cognitive processes .

Metabolic Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Transport and Distribution

Agmatine is transported into rat brain mitochondria by an electrophoretic mechanism, requiring high membrane potential values

Subcellular Localization

, ready to be released when neuronal activity is high.

Properties

IUPAC Name

1-(4-aminobutyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,6,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOYFXSPKGVQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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